Cas no 1261471-20-8 (3-(4'-Bromo-3'-iodophenyl)propionaldehyde)

3-(4'-Bromo-3'-iodophenyl)propionaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(4'-Bromo-3'-iodophenyl)propionaldehyde
-
- インチ: 1S/C9H8BrIO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
- InChIKey: VZVXSALTCGPTSX-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=CC(=C1)CCC=O)Br
計算された属性
- せいみつぶんしりょう: 337.88033 g/mol
- どういたいしつりょう: 337.88033 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 338.97
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1
3-(4'-Bromo-3'-iodophenyl)propionaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032891-500mg |
3-(4'-Bromo-3'-iodophenyl)propionaldehyde |
1261471-20-8 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A013032891-1g |
3-(4'-Bromo-3'-iodophenyl)propionaldehyde |
1261471-20-8 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013032891-250mg |
3-(4'-Bromo-3'-iodophenyl)propionaldehyde |
1261471-20-8 | 97% | 250mg |
$480.00 | 2023-09-03 |
3-(4'-Bromo-3'-iodophenyl)propionaldehyde 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
3-(4'-Bromo-3'-iodophenyl)propionaldehydeに関する追加情報
Comprehensive Overview of 3-(4'-Bromo-3'-iodophenyl)propionaldehyde (CAS No. 1261471-20-8)
3-(4'-Bromo-3'-iodophenyl)propionaldehyde (CAS No. 1261471-20-8) is a highly specialized organic compound widely utilized in pharmaceutical research, material science, and advanced synthetic chemistry. This compound, characterized by its unique bromo-iodo substitution pattern, serves as a critical intermediate in the synthesis of complex molecules. Its molecular structure, featuring both halogen atoms and an aldehyde functional group, makes it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern drug discovery.
In recent years, the demand for halogenated aromatic aldehydes like 3-(4'-Bromo-3'-iodophenyl)propionaldehyde has surged due to their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential applications in cancer research, where halogenated compounds are often used to modulate protein-protein interactions. Additionally, its iodo moiety enables radiolabeling, making it valuable in PET imaging and diagnostic agent development.
The compound's synthesis involves multi-step organic transformations, often starting from commercially available 4-bromo-3-iodobenzaldehyde. Key steps include Wittig reactions or reductive amination, followed by careful purification to ensure high yields and purity. Its stability under inert conditions and compatibility with Grignard reagents further enhance its utility in high-throughput screening (HTS) workflows.
From an industrial perspective, 3-(4'-Bromo-3'-iodophenyl)propionaldehyde aligns with the growing trend of green chemistry and sustainable synthesis. Manufacturers are increasingly adopting catalytic methods to minimize waste, a topic frequently searched in academic databases and patent filings. Its halogen-rich structure also makes it a candidate for OLED materials and organic semiconductors, addressing the demand for energy-efficient technologies.
For researchers exploring structure-activity relationships (SAR), this compound offers a scaffold for introducing diverse functional groups. Its electrophilic aldehyde group allows for Schiff base formation, while the aryl halides enable palladium-catalyzed modifications. Such flexibility is crucial in medicinal chemistry, where slight structural changes can significantly alter bioactivity.
In summary, 3-(4'-Bromo-3'-iodophenyl)propionaldehyde (CAS No. 1261471-20-8) represents a cornerstone in modern synthetic chemistry, bridging gaps between drug design, material innovation, and sustainable practices. Its multifaceted applications continue to inspire breakthroughs across interdisciplinary fields, solidifying its relevance in both academic and industrial settings.
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